molecular formula C9H9F B11923794 2-Fluoro-2,3-dihydro-1H-indene

2-Fluoro-2,3-dihydro-1H-indene

Cat. No.: B11923794
M. Wt: 136.17 g/mol
InChI Key: HAYYLYDHACIROZ-UHFFFAOYSA-N
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Description

2-Fluoro-2,3-dihydro-1H-indene is a fluorinated derivative of 2,3-dihydro-1H-indene, a compound characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2,3-dihydro-1H-indene typically involves the fluorination of 2,3-dihydro-1H-indene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form fluoro-substituted indanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield fluoro-substituted indanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Fluoro-substituted indanones.

    Reduction: Fluoro-substituted indanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2,3-dihydro-1H-indene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in the study of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.

    Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Fluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of fluorine can also affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene: The non-fluorinated parent compound.

    2-Chloro-2,3-dihydro-1H-indene: A chlorinated analog.

    2-Bromo-2,3-dihydro-1H-indene: A brominated analog.

Comparison:

    Uniqueness: The fluorine atom in 2-Fluoro-2,3-dihydro-1H-indene imparts unique properties such as increased metabolic stability and altered electronic effects compared to its non-fluorinated and halogenated analogs.

    Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with other molecules, making it distinct from its chloro and bromo counterparts.

Properties

IUPAC Name

2-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYYLYDHACIROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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